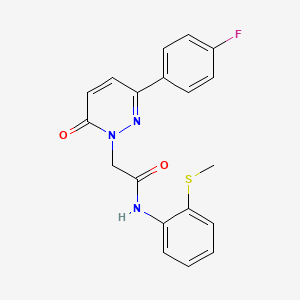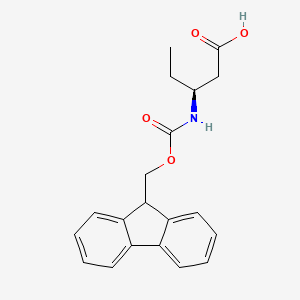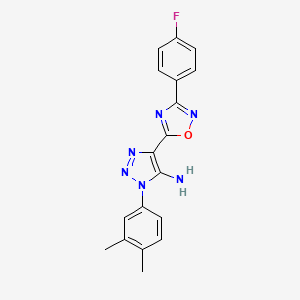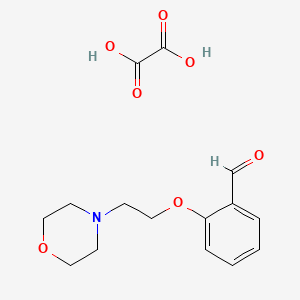![molecular formula C20H26N4O2 B2603387 [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone CAS No. 2319808-54-1](/img/structure/B2603387.png)
[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659.
Mécanisme D'action
TAK-659 selectively inhibits the activity of BTK by binding to its active site. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of various signaling pathways that promote the survival and proliferation of cancer cells. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in B-cell malignancies, leading to the suppression of tumor growth. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. This reduction in cytokine production leads to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It has shown high selectivity for BTK, making it a potent inhibitor of B-cell malignancies. TAK-659 has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. TAK-659 also has limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research of TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another area of interest is the study of TAK-659 in other types of cancer. Additionally, more research is needed to fully understand the pharmacokinetic properties of TAK-659 and its potential applications in clinical settings.
Conclusion:
TAK-659 is a chemical compound that has shown potential in various scientific research applications, specifically in the treatment of B-cell malignancies. Its mechanism of action involves the selective inhibition of BTK, leading to the induction of apoptosis in cancer cells. TAK-659 has several advantages for lab experiments, but more research is needed to fully understand its potential applications. There are several future directions for the research of TAK-659, including its use in combination with other drugs and its study in other types of cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-bromo-2-chloropyridine with 3-tert-butyl-1-(hydroxymethyl)piperidine in the presence of a base, followed by the reaction with 6-aminopyridazine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
TAK-659 has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, specifically in the treatment of B-cell malignancies. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the survival and proliferation of B-cells. This inhibition leads to the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)17-7-8-18(23-22-17)26-14-15-9-12-24(13-10-15)19(25)16-6-4-5-11-21-16/h4-8,11,15H,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKYYLZHDYKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2603304.png)




![(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B2603314.png)
![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)

methyl}amino)acetamide](/img/structure/B2603320.png)


![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)